molecular formula C15H17BrN2O4S2 B2462917 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1396674-01-3

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2462917
CAS No.: 1396674-01-3
M. Wt: 433.34
InChI Key: QYNXBRSHMJOOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H17BrN2O4S2 and its molecular weight is 433.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis Applications

Synthesis and Derivatization Techniques : Research has focused on the synthesis and derivatization of thiophene and furan sulfonamides, demonstrating methods for creating a variety of these compounds. For instance, novel 4-arylsulfonylthiophene- and furan-2-sulfonamides were prepared using chlorosulfonation, followed by bromination to afford bromomethyl analogues that serve as precursors to further amine derivatives. This work highlights the versatility of these compounds in synthetic organic chemistry (Hartman & Halczenko, 1990).

Advancements in Furan and Thiophene Derivatives : A study outlined a novel approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This work showcases the utility of these compounds in constructing complex molecular architectures, demonstrating their importance in synthetic strategies (Yin et al., 2008).

Medicinal Chemistry Applications

Selective Receptor Ligand Design : Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown potential for designing selective ligands for the 5-HT7 receptor, as well as multifunctional agents targeting complex diseases. This work underscores the therapeutic potential of these compounds in central nervous system disorders (Canale et al., 2016).

Urease Inhibition and Antibacterial Activity : Another study reported on the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction, exploring their urease inhibition and antibacterial activities. The research highlights the bioactive potential of these compounds, demonstrating their effectiveness in inhibiting urease and showing promise as antibacterial agents (Noreen et al., 2017).

Properties

IUPAC Name

5-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4S2/c16-13-1-2-14(23-13)24(20,21)17-9-11-3-6-18(7-4-11)15(19)12-5-8-22-10-12/h1-2,5,8,10-11,17H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNXBRSHMJOOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.